molecular formula C18H23N3O4 B2763066 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1003231-55-7

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B2763066
CAS RN: 1003231-55-7
M. Wt: 345.399
InChI Key: UNRUVBVTMWPMSG-UHFFFAOYSA-N
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Description

The compound “2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide” belongs to a class of compounds known as diazaspirodecane derivatives . These compounds are characterized by a spirocyclic structure, which consists of two rings of different sizes sharing a single atom .


Molecular Structure Analysis

The molecular structure of this compound, like other diazaspirodecane derivatives, is likely to be complex due to the presence of multiple functional groups and a spirocyclic structure . The exact structure would need to be determined through techniques such as X-ray crystallography .

Scientific Research Applications

Proteomics Research

(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid: is used in proteomics research. Its molecular formula is C11H16N2O4 , with a molecular weight of 240.26 g/mol . Researchers study its interactions with proteins, enzymes, and other biomolecules to understand cellular processes and identify potential drug targets.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

A study explored a series of novel derivatives of 2,8-diazaspiro[4.5]dec-2-ene , which includes this compound. These derivatives were designed, synthesized, and evaluated as inhibitors against protein tyrosine phosphatase 1B (PTP1B) . PTP1B plays a crucial role in regulating insulin signaling and glucose homeostasis, making it an attractive target for diabetes and obesity therapies.

Selective TYK2/JAK1 Inhibition

Another study investigated 2,8-diazaspiro[4.5]decan-1-one derivatives as selective inhibitors of TYK2 and JAK1 kinases . These kinases are involved in immune responses and inflammatory pathways. The compound’s spirocyclic scaffold was modified to enhance its inhibitory activity, leading to the discovery of a superior derivative (compound 48).

Impurity Analysis

In addition to its applications in drug discovery, (8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid is also used for impurity analysis in bulk manufacturing and sourcing . Understanding impurities is critical for ensuring the safety and quality of pharmaceutical products.

properties

IUPAC Name

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-12-6-7-14(25-2)13(10-12)19-15(22)11-21-16(23)18(20-17(21)24)8-4-3-5-9-18/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRUVBVTMWPMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide

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